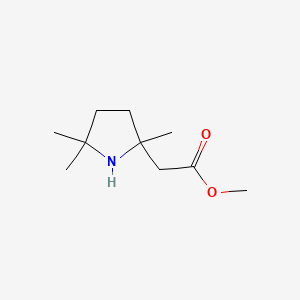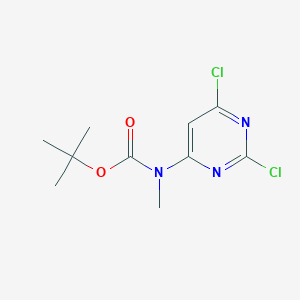
tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate is a chemical compound with the molecular formula C9H11Cl2N3O2. It is a white solid that is used in various scientific research applications due to its unique properties and versatility .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate typically involves the reaction of 2,6-dichloropyrimidine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but is optimized for efficiency and yield. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
化学反应分析
Types of Reactions
tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions and acids or bases for hydrolysis. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidines, while hydrolysis results in the formation of amines and carbon dioxide .
科学研究应用
tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to tert-Butyl (2,6-dichloropyrimidin-4-yl)(methyl)carbamate include:
- tert-Butyl (2,6-dichloropyridin-4-yl)carbamate
- tert-Butyl (2,4-dichloropyrimidin-5-yl)carbamate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
属性
分子式 |
C10H13Cl2N3O2 |
|---|---|
分子量 |
278.13 g/mol |
IUPAC 名称 |
tert-butyl N-(2,6-dichloropyrimidin-4-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H13Cl2N3O2/c1-10(2,3)17-9(16)15(4)7-5-6(11)13-8(12)14-7/h5H,1-4H3 |
InChI 键 |
KLZADBVBYQEZMT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=NC(=N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


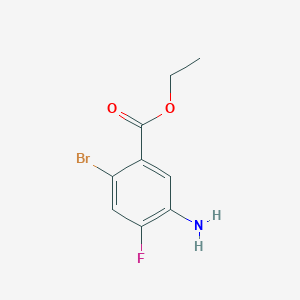
![tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate](/img/structure/B13510016.png)
![Ethyl 2-[(3-methylphenyl)methylamino]acetate](/img/structure/B13510033.png)
![Hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13510044.png)
![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B13510047.png)

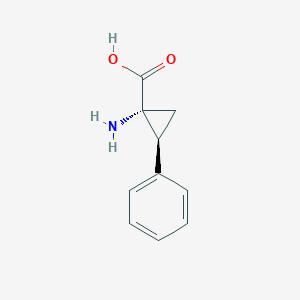
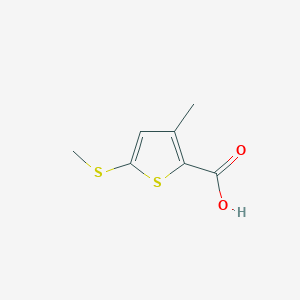

![3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13510068.png)
![1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13510072.png)


